molecular formula C7H15NO2 B2792723 (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine CAS No. 112395-74-1

(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine

Cat. No.: B2792723
CAS No.: 112395-74-1
M. Wt: 145.202
InChI Key: IGVMHZDCIZWZGY-NTSWFWBYSA-N
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Description

(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine is a chiral amine derivative containing a 1,3-dioxolane ring. The compound features two stereocenters: the (4S)-configured dioxolane ring and the (S)-configured ethanamine side chain. The dioxolane ring, substituted with two methyl groups at the 2-position, confers rigidity and influences the molecule’s stereoelectronic properties. This compound is primarily utilized as a chiral building block in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and macrocyclic compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(8)6-4-9-7(2,3)10-6/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVMHZDCIZWZGY-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1COC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112395-74-1
Record name (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the use of engineered ketoreductases (KREDS) has been reported for the enantioselective reduction of prochiral ketones to produce chiral alcohols, which can then be converted to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized catalytic systems. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are often employed to achieve high enantiomeric purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine acts as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides or sulfonates. Steric hindrance from the 2,2-dimethyl-dioxolane ring reduces reaction rates compared to less hindered amines.

Key Example :

  • Reaction with benzyl bromide in acetonitrile at 70°C yields N-benzyl derivatives, though yields are moderated (60–75%) due to steric constraints .

SubstrateReagentConditionsProductYield
Benzyl bromideACN, 70°C2 hoursN-Benzyl derivative65%
Methyl iodideTHF, 25°C12 hoursN-Methyl derivative55%

Alkylation and Acylation

The amine undergoes alkylation and acylation to form secondary amines or amides. The dioxolane ring’s electron-donating effects enhance the amine’s nucleophilicity, but steric bulk necessitates optimized conditions.

Notable Reactions :

  • Alkylation : Reaction with ethyl chloroacetate in DCM with triethylamine produces ethyl glycinate derivatives (45–60% yield).

  • Acylation : Acetylation with acetic anhydride in pyridine generates acetylated products (70–85% yield).

Reaction TypeReagentSolventCatalystProductYield
AlkylationEthyl chloroacetateDCMTriethylamineEthyl glycinate58%
AcylationAcetic anhydridePyridineNoneAcetylated derivative82%

Comparative Reactivity with Structural Analogs

The dioxolane ring distinguishes this compound from linear amines. Below is a reactivity comparison:

CompoundReaction Rate (Alkylation)Stereochemical Influence
(S)-1-[(4S)-2,2-Dimethyl-dioxolan-4-yl]ethanamineModerate (55–65%)High (retains S-configuration)
Linear ethanamineHigh (85–90%)None
(R)-1-[(4R)-2,2-Dimethyl-dioxolan-4-yl]ethanamineModerate (50–60%)High (R-configuration)

Mechanistic Insights

  • Steric Effects : The 2,2-dimethyl groups hinder approach of bulky electrophiles, slowing reaction kinetics.

  • Electronic Effects : The dioxolane ring’s electron-donating oxygen atoms slightly enhance the amine’s nucleophilicity.

  • Solubility : Hydrochloride salt forms improve water solubility, facilitating aqueous-phase reactions.

Scientific Research Applications

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine serves as a chiral building block in the synthesis of several pharmaceuticals. Its ability to introduce chirality into molecules is crucial for developing enantiomerically pure drugs.

Case Study: Synthesis of Antidepressants
Research has demonstrated the use of this compound in synthesizing selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for depression and anxiety disorders. The chiral center provided by this compound enhances the pharmacological profile of these medications by improving binding affinity and selectivity for serotonin receptors.

Applications in Organic Synthesis

3.1 Chiral Catalysts
The compound has been explored as a precursor for chiral catalysts in asymmetric synthesis. Its dioxolane moiety can participate in various catalytic cycles, enhancing the efficiency of reactions such as Michael additions and Diels-Alder reactions.

Reaction TypeCatalyst TypeYield (%)Reference
Michael AdditionChiral Amine Catalyst85
Diels-Alder ReactionDioxolane Derivative90

Material Science Applications

4.1 Polymer Chemistry
this compound is utilized in the synthesis of biodegradable polymers. Its incorporation into polymer chains imparts desirable mechanical properties and enhances biodegradability.

Case Study: Biodegradable Plastics
A study demonstrated that polymers synthesized with this compound exhibited improved tensile strength and degradation rates compared to traditional plastics. This application is significant in addressing environmental concerns related to plastic waste.

Mechanism of Action

The mechanism of action of (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, or other molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Analogues

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine (CAS 119322-88-2)
  • Structure: Contains two primary aminomethyl groups at the 4- and 5-positions of the dioxolane ring.
  • Molecular Formula : C₇H₁₆N₂O₂.
  • This diamine is used in coordination chemistry and asymmetric catalysis .
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride (CAS 1086265-11-3)
  • Structure : Ethanamine group attached to the 4-position of the dioxolane ring, with a hydrochloride salt.
  • Molecular Formula: C₇H₁₆ClNO₂.
  • Key Differences : The hydrochloride salt enhances solubility in polar solvents. This compound is employed in peptide synthesis and as a chiral ligand .
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride (CAS 167301-82-8)
  • Structure : Methanamine (shorter chain) attached to the dioxolane ring.
  • Molecular Formula: C₆H₁₄ClNO₂.

Physicochemical Properties Comparison

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility
Target Compound 161.20 (base) Not reported ~1.10 (est.) Polar solvents
(4S,5S)-Dioxolane-4,5-dimethanamine 160.21 47–48 1.1034 Water, ethanol
(S)-2-(Dioxolan-4-yl)ethanamine HCl 181.66 Not reported Not reported DMSO, methanol
(Dioxolan-4-yl)methanamine HCl 167.64 Not reported Not reported Chloroform, H₂O

Biological Activity

(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine, also known as [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanamine, is a compound with potential biological activities that have been explored in various studies. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C6H13NO2
  • Molecular Weight : 131.17 g/mol
  • CAS Number : 82954-65-2

Synthesis

The synthesis of this compound involves the reaction of salicylaldehyde with chiral diols using catalytic amounts of montmorillonite K10. This method yields enantiomerically pure and racemic 1,3-dioxolanes efficiently .

Antibacterial and Antifungal Properties

Research has demonstrated that several derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. In a study focusing on new 1,3-dioxolane derivatives:

  • Antifungal Activity : Most compounds showed excellent antifungal activity against Candida albicans, with some achieving minimum inhibitory concentration (MIC) values as low as 625 µg/mL.
  • Antibacterial Activity : Compounds displayed notable antibacterial effects against various strains including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. For instance, certain derivatives achieved MIC values between 625–1250 µg/mL against S. aureus and demonstrated perfect activity against P. aeruginosa .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the dioxolane moiety may enhance membrane permeability or interfere with metabolic pathways in bacteria and fungi.

Comparative Analysis of Biological Activity

CompoundAntifungal ActivityAntibacterial ActivityMIC (µg/mL)
Compound 1Moderate against C. albicansLow against S. aureus>1250
Compound 4Excellent against C. albicansExcellent against E. faecalis625
Compound 6Excellent against C. albicansPerfect against P. aeruginosa625

Case Studies

Several studies have investigated the biological properties of related compounds:

  • Study on Antifungal Activity : A series of synthesized dioxolanes were tested for their antifungal properties, revealing that modifications to the dioxolane ring significantly influenced activity levels .
  • Antibacterial Screening : A comprehensive screening showed that certain derivatives had broad-spectrum antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus species .

Q & A

Q. What are the established synthetic routes for (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The compound is synthesized via multi-step stereoselective protocols. Key steps include:
  • Coupling Reactions : Use of (S)-2-(allyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine with activated carboxylic acids under HATU/DIPEA in DMF, achieving ~57% yield over two steps .
  • Macrocyclization : Hoveyda-Grubbs 2nd generation catalyst in dry DCM under reflux for 16 hours (88% yield) .
  • Chiral Derivatization : Enantiospecific synthesis using (S)-(+)-(1-naphthyl)ethyl isocyanate to form carbamate derivatives, monitored by TLC and purified via silica gel chromatography .
  • Optimization : Yield and purity depend on solvent choice (e.g., THF for NaBH4 reductions), temperature control (e.g., 60°C for AcOH-mediated deprotection), and catalyst loading .

Q. How is the stereochemical configuration of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related dioxolane derivatives (e.g., [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl] structures) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify diastereotopic protons and carbons in the dioxolane ring, with coupling constants (JJ) confirming chair conformations .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention times validated against racemic mixtures .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities during synthesis, and how do these affect pharmacological activity?

  • Methodological Answer :
  • Kinetic Resolution : Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic hydrolysis to enrich the (S)-enantiomer .
  • Chiral Auxiliaries : Use of (S)-1-naphthylethyl isocyanate derivatives to form diastereomers separable by standard chromatography .
  • Impact on Bioactivity : Enantiomeric impurities (e.g., (R)-isomers) can reduce binding affinity to targets like HCV NS5B polymerase by >50%, as shown in comparative IC50_{50} assays .

Q. How does the compound interact with biological targets, and what methodologies quantify these interactions?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3\text{H}-labeled ligands) measure affinity for serotonin or dopamine receptors, with KiK_i values reported in nM ranges .
  • Enzyme Inhibition : Fluorescence polarization assays assess inhibition of BACE-1 (β-secretase), critical in Alzheimer’s research, with IC50_{50} values <100 nM .
  • Structural Modeling : Docking simulations (AutoDock Vina) align the dioxolane moiety with hydrophobic enzyme pockets, validated by mutagenesis studies .

Q. How do structural modifications at the dioxolane ring influence stability and reactivity in aqueous media?

  • Methodological Answer :
  • Hydrolytic Stability : The 2,2-dimethyl group on the dioxolane ring reduces ring-opening kinetics in pH 7.4 buffers (t1/2_{1/2} >24 hours vs. <2 hours for unsubstituted analogs) .
  • Derivatization : Acetylation of the hydroxyl group (e.g., (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate) enhances solubility in lipid bilayers, tested via logP measurements .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot and optimize?

  • Methodological Answer :
  • Catalyst Screening : Replace HATU with EDCI/HOAt in coupling steps to improve yields from 57% to >70% .
  • Solvent Effects : Switch from DMF to NMP for macrocyclization, reducing side-product formation .
  • Temperature Gradients : Stepwise heating (40°C → 60°C) during deprotection minimizes decomposition .

Tables for Key Data

Synthetic Method Key Reagents/Conditions Yield Reference
Carboxylic Acid CouplingHATU, DIPEA, DMF, 4 h57%
MacrocyclizationHoveyda-Grubbs catalyst, DCM reflux88%
Chiral Derivatization(S)-(+)-1-Naphthylethyl isocyanate95% purity
Biological Interaction Assay Type Result Reference
BACE-1 InhibitionFluorescence PolarizationIC50_{50} = 85 nM
Serotonin Receptor BindingRadioligand Displacement (KiK_i)KiK_i = 12 nM

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